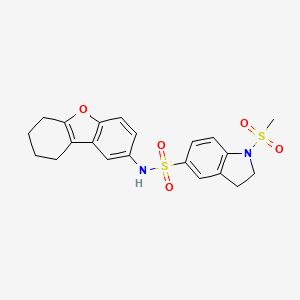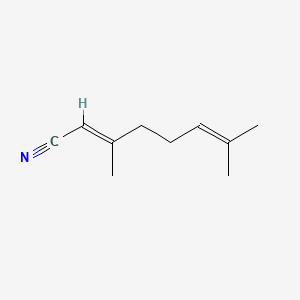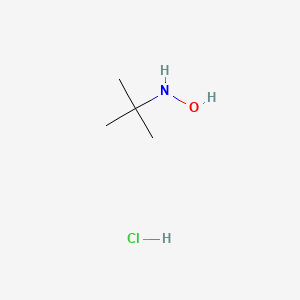
4-Phenylthiophenol
Overview
Description
Biphenyl-4-thiol(BPT) is an alkylthiol that forms a self-assembled monolayer(SAM) which can be used as a spacer chain that enhances the adhesion and frictional forces on a variety of surfaces.
Scientific Research Applications
1. Semiconductor Applications
4-Phenylthiophenol and related compounds have been extensively studied in the context of semiconductor applications. For instance, compounds like diperfluorooctyl-substituted phenylene-thiophene oligomers exhibit n-type semiconductor properties, useful in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004). Similarly, 2,6-diarylnaphtho[1,8-bc:5,4-b'c']dithiophenes, with aryl groups including phenyl, demonstrate good performance in organic thin-film transistors (Takimiya et al., 2005).
2. Electrochemical Research
This compound derivatives are also significant in electrochemical studies. For example, the electrochemical transformation of 4-aminothiophenol (4-ATP) on gold electrodes in neutral solutions has been explored, offering insights into electrochemical mechanisms and surface interactions (Raj et al., 2001). This research is pivotal for understanding the electrochemical behavior of thiophene-based compounds.
3. Sensor Development
Thiophene derivatives including this compound are used in developing sensors. A study focusing on the functionalization of 4-aminothiophenol on gold electrodes demonstrates its application in simultaneously determining dopamine and ascorbic acid, highlighting its potential in sensor technology (Zhang et al., 2004).
4. Material Science and Nanotechnology
In the field of materials science and nanotechnology, this compound-related compounds are significant. For instance, the study of carbodithioate-containing oligo- and polythiophenes emphasizes their utility for the surface functionalization of semiconductor and metal nanoparticles, a crucial aspect in nanotechnology applications (Querner et al., 2006).
5. Organic Electronics
The synthesis of various polythiophene derivatives, including those related to this compound, has implications for organic electronics, particularly in the development of polymer solar cells and electrochromic materials (Hou et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of a homodimer fluorescent probe
Mode of Action
It is involved in the formation of a homodimer fluorescent probe, which suggests it may interact with its targets to induce changes in their function . .
Biochemical Pathways
It is known to be used in the synthesis of a homodimer fluorescent probe , which suggests it may be involved in certain biochemical processes.
Result of Action
It is known to be used in the synthesis of a homodimer fluorescent probe , suggesting it may have some effect at the molecular level.
Biochemical Analysis
Biochemical Properties
4-Phenylthiophenol plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with biothiols, where this compound can act as a fluorescent probe. The compound’s thiol group allows it to form disulfide bonds with cysteine residues in proteins, which can be used to study protein structure and function. Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound’s ability to form disulfide bonds with proteins can impact protein function and stability, affecting overall cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The thiol group of this compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the protein’s conformation and activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and protein activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress and cell death. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its beneficial effects. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, this compound can interact with cofactors such as glutathione, which plays a role in its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its overall activity and function. Understanding the transport and distribution of this compound is crucial for determining its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can accumulate in the lysosome, where it can interact with lysosomal enzymes and affect their activity. Additionally, the compound’s localization can influence its interactions with other biomolecules, affecting its overall biochemical properties and effects .
Properties
IUPAC Name |
4-phenylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHFFQFZQSNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375145 | |
| Record name | 4-Phenylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19813-90-2 | |
| Record name | 4-Phenylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19813-90-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of 4-Phenylthiophenol derivatives?
A1: Studies have investigated the photochemical behavior of this compound derivatives, specifically p-biphenyl thioacetate and p-biphenyl thiobenzoate. [] These compounds undergo C-S bond cleavage upon UV irradiation, leading to the formation of the biphenylylthiyl radical. [] The efficiency of this cleavage process depends on factors like the substituent on the sulfur atom and the excited state multiplicity. [] For example, p-biphenyl thiobenzoate exhibits C-S bond cleavage in both its singlet and triplet excited states, while p-biphenyl thioacetate only shows significant cleavage in a higher-energy triplet state (T(n)). []
Q2: How does the structure of this compound derivatives affect their photochemical reactivity?
A2: The photochemical reactivity of this compound derivatives is influenced by structural modifications. [] Comparing p-biphenyl thioacetate and p-biphenyl thiobenzoate reveals that the substituent on the sulfur atom (methyl vs. phenyl) plays a role in the efficiency of C-S bond cleavage and the reactive excited state multiplicity. [] The phenyl substituent in p-biphenyl thiobenzoate appears to facilitate C-S bond cleavage in both singlet and triplet states, while the methyl group in p-biphenyl thioacetate limits efficient cleavage to a higher-energy triplet state. [] This highlights the importance of structural features in modulating the photochemical pathways of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225038.png)
![N-[4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]acetamide](/img/structure/B1225039.png)


![N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridinylmethylamino)propan-2-yl]-3-pyridinecarboxamide](/img/structure/B1225046.png)

![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester](/img/structure/B1225049.png)
![2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1225051.png)
![N-[(4-ethylanilino)-sulfanylidenemethyl]-3-methylbutanamide](/img/structure/B1225052.png)
![[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B1225055.png)
![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
